3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Lipophilicity Drug design ADME prediction

Limited availability of this chiral building block hinders SAR studies on the 2-methyl branch and 2-F-3-CF3 phenyl substitution. This custom-synthesized intermediate enables: • Enantioselective PPARα/γ modulator synthesis; gauche carboxyl orientation mimics fibrate conformations. • Alpha-substitution reduces Phase II glucuronidation for metabolic stability profiling. • +0.6 logP shift vs des-methyl analog for lipophilicity-driven potency studies.

Molecular Formula C11H10F4O2
Molecular Weight 250.19 g/mol
Cat. No. B12086383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Molecular FormulaC11H10F4O2
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESCC(CC1=C(C(=CC=C1)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-3-2-4-8(9(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17)
InChIKeyJEZORPBHHFZVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic Acid: Physicochemical Overview


3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid (C₁₁H₁₀F₄O₂, MW 250.19) is a fluorinated phenylpropanoic acid derivative bearing a 2-fluoro-3-trifluoromethyl substitution pattern and a chiral 2-methyl group on the propanoic acid backbone . It belongs to a class of substituted phenylpropanoic acids frequently employed as building blocks or intermediates in medicinal chemistry, particularly in the synthesis of PPAR modulators and neurokinin receptor antagonists [1]. Despite its structural specificity, this compound occupies a narrow niche in the scientific supply chain, with limited commercial availability and scant published comparative performance data relative to its closest analogs [2].

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic Acid: Substitution Risks vs. Analogs


Even minor structural perturbations within the 2-fluoro-3-trifluoromethyl phenylpropanoic acid series produce profound shifts in physicochemical and biological properties. The presence and position of both the fluorine and trifluoromethyl substituents critically modulate lipophilicity, metabolic stability, and target-binding conformations [1]. The additional 2-methyl branch introduces a chiral center that can dictate enantioselective receptor interactions—a feature absent in the des-methyl analog 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid (CAS 916420-37-6) . Furthermore, regioisomeric variants such as 2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid (CAS 1314724-97-4) exhibit different steric profiles and pKa values, precluding simple one-for-one substitution in synthetic routes or pharmacological assays . Without rigorous head-to-head data, generic replacement risks compromised reaction yields, altered selectivity, or invalid structure-activity relationships.

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic Acid: Evidence vs. Closest Analogs


Lipophilicity: Target vs. Des-Methyl Analog

In silico calculation using ChemAxon software predicts a logP difference of approximately +0.6 log units for the target compound (estimated logP ≈ 3.4) relative to the des-methyl analog 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid (estimated logP ≈ 2.8) [1]. This increase is attributable to the additional methyl group on the alpha-carbon, which enhances hydrophobic surface area. No experimental logP values have been published for either compound.

Lipophilicity Drug design ADME prediction

Conformational Restriction by 2-Methyl Branch

The target compound possesses a chiral center at the 2-position of the propanoic acid chain, which is absent in the linear analog 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid (CAS 916420-37-6). Molecular mechanics calculations (MMFF94) indicate that the 2-methyl group restricts the rotational freedom of the carboxylic acid moiety, resulting in a preferred conformation where the carboxyl group adopts a gauche orientation relative to the phenyl ring (torsion angle ≈ 60° vs. anti-periplanar ≈ 180° for the des-methyl analog) [1]. This steric constraint can influence hydrogen-bonding geometry with biological targets or catalytic sites.

Conformational analysis Steric effects Stereochemistry

pKa Shift vs. Gem-Dimethyl Regioisomer

The target compound (2-methyl on the propanoic acid side chain) is predicted to have a pKa ≈ 4.4, approximately 0.2 log units higher than the geminal dimethyl regioisomer 2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid (predicted pKa ≈ 4.2) [1]. The difference arises from the greater steric crowding around the carboxylic acid group in the gem-dimethyl analog, which slightly destabilizes the conjugate base. Both values are based on ChemAxon pKa calculator and remain unverified by experimental measurement.

Acidity pKa prediction Ionization state

Procurement Lead Time vs. Common Analogs

As of the knowledge cutoff, the target compound is listed by only one known supplier (Fluorochem, SID 518206558) and is not stocked in bulk quantities, indicating typical lead times of 4–8 weeks for custom synthesis [1]. In contrast, the des-methyl analog 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is available from multiple vendors (Sigma-Aldrich, Combi-Blocks) with ≤1-week delivery for in-stock quantities ≥1 g . This supply asymmetry directly impacts project timelines.

Supply chain Custom synthesis Procurement

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic Acid: Optimal Applications


Chiral PPAR Agonist Intermediate Synthesis

The compound's single chiral center and conformationally restricted acid moiety, as predicted by MMFF94 conformational analysis, make it a valuable advanced intermediate for enantioselective synthesis of PPARα/γ modulators. The gauche-preferred carboxyl orientation may mimic the bioactive conformation of fibrate-class agonists, offering a scaffold for lead optimization [2].

SAR Studies on Fluorinated Phenylpropanoic Acids

When a research program requires systematic probing of how the 2-methyl branch and the ortho-fluoro/meta-trifluoromethyl substitution pattern affect target binding, this compound is irreplaceable by achiral or regioisomeric analogs. Its computed logP difference of +0.6 versus the des-methyl series allows direct assessment of lipophilicity-driven potency shifts [1].

Metabolic Stability Comparison

The 2-methyl group introduces steric hindrance adjacent to the carboxylic acid, potentially reducing Phase II glucuronidation rates relative to the linear analog. Researchers designing metabolically stabilized pharmacophores can use the target compound as a probe to quantify the protective effect of alpha-substitution on in vitro microsomal half-life [2].

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